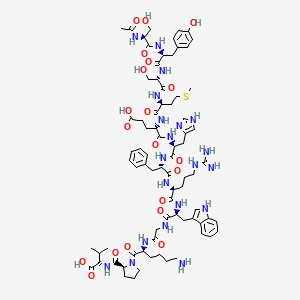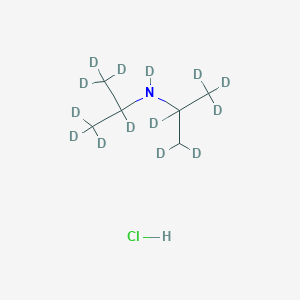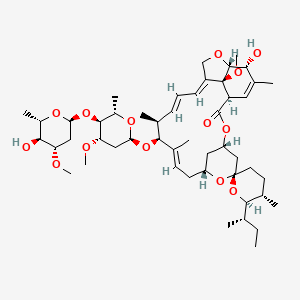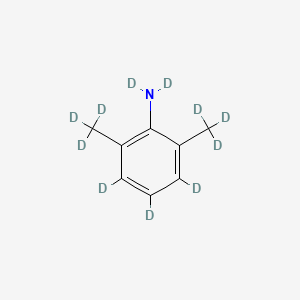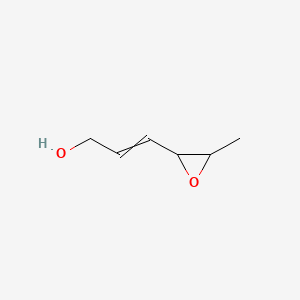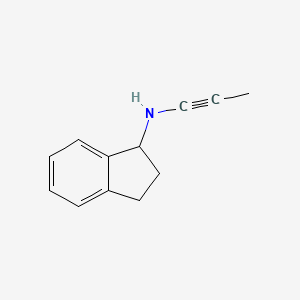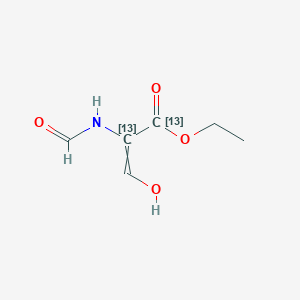![molecular formula C6H14ClNO5 B13837759 D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)
D-[UL-13C6]Glucosamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[UL-13C6]Glucosamine Hydrochloride: is a stable isotope-labeled compound of glucosamine hydrochloride. It is primarily used in research to trace and study metabolic pathways. This compound is a derivative of glucosamine, an amino sugar found in chitin, mucoproteins, and mucopolysaccharides. It has applications in various fields, including medicine, biology, and chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-[UL-13C6]Glucosamine Hydrochloride typically involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans. The hydrolysis is carried out using hydrochloric acid under controlled conditions. The optimal conditions for hydrolysis include a temperature of 90°C, a hydrochloric acid concentration of 36%, and a reaction time of 3.5 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the extraction of chitin from crustacean shells, followed by hydrolysis with hydrochloric acid. The resulting glucosamine hydrochloride is then purified and labeled with the stable isotope 13C6 .
化学反应分析
Types of Reactions: D-[UL-13C6]Glucosamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a carbonyl group.
Reduction: The reduction of the carbonyl group back to an amino group.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield glucosaminic acid, while reduction can regenerate the original glucosamine hydrochloride .
科学研究应用
D-[UL-13C6]Glucosamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of glucosamine metabolism.
Biology: The compound is used to study the role of glucosamine in cellular processes, including cell membrane stability and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related conditions due to its anti-inflammatory properties.
Industry: The compound is used in the production of dietary supplements and pharmaceuticals
作用机制
The mechanism of action of D-[UL-13C6]Glucosamine Hydrochloride involves its incorporation into cellular pathways where it exerts its effects. The positively charged amino groups of glucosamine can bind to cell membranes, enhancing their stability and protecting against tissue damage. This binding also promotes cell proliferation and differentiation, contributing to wound healing and tissue regeneration .
相似化合物的比较
D-Glucosamine Hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements.
N-Acetyl-D-Glucosamine: Another derivative of glucosamine, used in similar applications but with different metabolic pathways.
Chondroitin Sulfate: Often used in combination with glucosamine for joint health supplements
Uniqueness: D-[UL-13C6]Glucosamine Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature makes it invaluable in research settings where understanding the detailed pathways and mechanisms of glucosamine metabolism is crucial .
属性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
221.59 g/mol |
IUPAC 名称 |
[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]azanium;chloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI 键 |
QKPLRMLTKYXDST-CBIGNMKJSA-N |
手性 SMILES |
[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@H]([13CH](O1)O)[NH3+])O)O)O.[Cl-] |
规范 SMILES |
C(C1C(C(C(C(O1)O)[NH3+])O)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


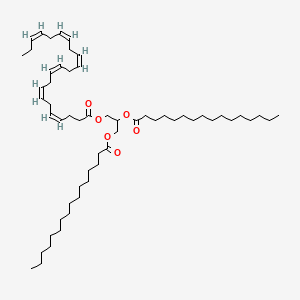
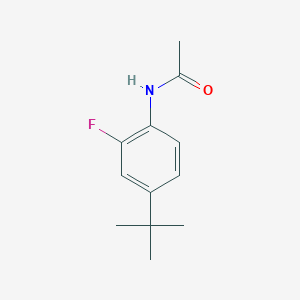

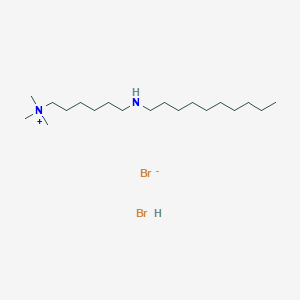
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)

